Mass Spectrometry Internal Standard: +3 Da Mass Shift vs. Unlabeled Ac-rC Phosphoramidite
Ac-rC Phosphoramidite-13C2,d1 produces an oligonucleotide product with a mass increment of +3 Da relative to the identical sequence synthesized with unlabeled Ac-rC Phosphoramidite . This mass shift is critical for its function as an internal standard (IS) in LC-MS/MS quantitation of synthetic oligonucleotides, a practice requiring a stable, isotopically labeled analog that co-elutes with the analyte but is distinguishable by mass spectrometry [1].
| Evidence Dimension | Molecular weight of resulting oligonucleotide |
|---|---|
| Target Compound Data | +3 Da mass shift per incorporation site |
| Comparator Or Baseline | Unlabeled Ac-rC Phosphoramidite (MW 902.1 g/mol) |
| Quantified Difference | +3 Da (due to 2x 13C and 1x D substitution) |
| Conditions | Solid-phase oligonucleotide synthesis; subsequent MS analysis |
Why This Matters
This specific mass shift is essential for accurate quantitation of therapeutic oligonucleotides, a process often mandated by regulatory agencies, and cannot be achieved with an unlabeled monomer.
- [1] MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? 2025. View Source
